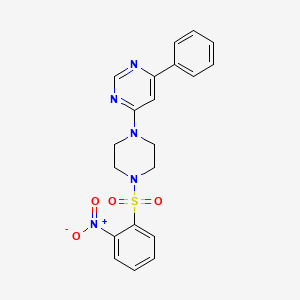![molecular formula C14H21N5O B2606656 N-(1-cyanocyclohexyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide CAS No. 1376236-73-5](/img/structure/B2606656.png)
N-(1-cyanocyclohexyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclohexyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide, commonly known as CCPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCPA is a selective agonist of the A1 adenosine receptor, which is involved in various physiological processes such as cardiovascular function, neurotransmission, and inflammation.
Scientific Research Applications
CCPA has been extensively studied for its potential therapeutic applications, particularly in the areas of cardiovascular disease, neurodegenerative disorders, and cancer. In cardiovascular disease, CCPA has been shown to have cardioprotective effects by reducing myocardial injury during ischemia-reperfusion injury. In neurodegenerative disorders such as Alzheimer's disease, CCPA has been shown to improve cognitive function and reduce neuroinflammation. In cancer, CCPA has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines.
Mechanism of Action
CCPA exerts its effects through the activation of the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed in the body. Activation of the A1 receptor leads to the inhibition of adenylate cyclase and the subsequent reduction in cyclic AMP levels. This results in various downstream effects, including the inhibition of neurotransmitter release, the reduction of heart rate and contractility, and the inhibition of inflammatory responses.
Biochemical and Physiological Effects
CCPA has been shown to have various biochemical and physiological effects, including the reduction of myocardial injury during ischemia-reperfusion injury, the improvement of cognitive function in Alzheimer's disease, and the inhibition of tumor growth in cancer. In addition, CCPA has been shown to have anti-inflammatory effects, reduce oxidative stress, and promote cell survival.
Advantages and Limitations for Lab Experiments
CCPA has several advantages for lab experiments, including its high selectivity for the A1 adenosine receptor, its stability in various experimental conditions, and its ability to penetrate the blood-brain barrier. However, CCPA also has some limitations, including its relatively low potency compared to other A1 receptor agonists and its potential for off-target effects at higher concentrations.
Future Directions
There are several future directions for the study of CCPA, including the development of more potent and selective A1 receptor agonists, the investigation of the effects of CCPA in other disease models, and the elucidation of the molecular mechanisms underlying its effects. In addition, the potential of CCPA as a therapeutic agent in combination with other drugs or therapies should be explored further.
Conclusion
In conclusion, CCPA is a chemical compound with significant potential for therapeutic applications in various disease models. Its selective activation of the A1 adenosine receptor and its various biochemical and physiological effects make it a promising target for future research. However, further studies are needed to fully understand its mechanism of action and to develop more potent and selective A1 receptor agonists.
Synthesis Methods
CCPA can be synthesized through a multistep process involving the reaction of cyclohexanone with malononitrile, followed by the addition of 1-(2-bromoethyl)pyrazole and the subsequent reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the intermediate with chloroacetic acid.
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(2-pyrazol-1-ylethylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O/c15-12-14(5-2-1-3-6-14)18-13(20)11-16-8-10-19-9-4-7-17-19/h4,7,9,16H,1-3,5-6,8,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSKJJDGORBPLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CNCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2606575.png)
![2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2606577.png)



![1-Methyl-4,5,6,7-tetrahydrocyclohepta[c]pyrazol-8-one](/img/structure/B2606581.png)
![5-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)furan-2-carboxamide](/img/structure/B2606583.png)
![3-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2606587.png)


![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2606591.png)
![6-Methyl-5-prop-2-enyltriazolo[1,5-a]pyrazin-4-one](/img/structure/B2606593.png)
